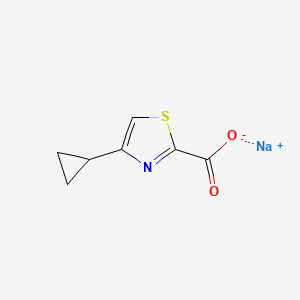

Sodium 4-cyclopropyl-1,3-thiazole-2-carboxylate

Description

Sodium 4-cyclopropyl-1,3-thiazole-2-carboxylate (molecular formula: C₇H₇NO₂S, CID 51063804) is a sodium salt derived from the carboxylic acid form of a thiazole heterocycle substituted with a cyclopropyl group at the 4-position. Its structure features a planar thiazole ring fused with a cyclopropyl moiety, imparting unique steric and electronic properties. The carboxylate group at the 2-position enhances water solubility compared to neutral thiazole derivatives, making it suitable for applications requiring polar solvents or ionic interactions. Key structural identifiers include:

Collision cross-section (CCS) predictions for its adducts (Table 1) highlight its behavior in mass spectrometry, with the [M+Na]⁺ adduct exhibiting the highest CCS (149.6 Ų), suggesting a larger ionic radius compared to protonated or deprotonated forms.

Properties

IUPAC Name |

sodium;4-cyclopropyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S.Na/c9-7(10)6-8-5(3-11-6)4-1-2-4;/h3-4H,1-2H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXNCASSNJLXSQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060040-09-5 | |

| Record name | sodium 4-cyclopropyl-1,3-thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-cyclopropyl-1,3-thiazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with carbon disulfide and chloroacetic acid, followed by cyclization to form the thiazole ring. The resulting 4-cyclopropyl-1,3-thiazole-2-carboxylic acid is then neutralized with sodium hydroxide to yield the sodium salt .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Biological Applications

1.1 Antimicrobial Activity

Sodium 4-cyclopropyl-1,3-thiazole-2-carboxylate exhibits significant antimicrobial properties. Research has indicated that thiazole derivatives, including this compound, possess activity against a range of pathogens, making them suitable candidates for developing new antibiotics. The thiazole ring structure is known to enhance the interaction with bacterial enzymes, thereby inhibiting growth and proliferation .

1.2 Buffering Agent

This compound serves as a non-ionic organic buffering agent in biological studies. Its effective pH range of 6-8.5 makes it particularly useful in cell culture applications where maintaining optimal pH is crucial for cellular functions and experimental accuracy .

1.3 Therapeutic Potential

The compound's structure allows it to act as a ligand in various biological matrices, suggesting potential therapeutic applications. It has been implicated in studies related to treatments for conditions such as anemia by acting on specific biological pathways .

Chemical Applications

2.1 Synthesis of Novel Compounds

this compound can be utilized in the synthesis of novel compounds with enhanced biological activities. Its reactivity allows chemists to modify its structure to create derivatives that may offer improved efficacy against specific targets .

2.2 Role in Chemical Reactions

This compound is involved in various chemical reactions as a reagent or catalyst due to its ability to stabilize transition states and facilitate reactions under mild conditions. Its application extends to organic synthesis where it can help streamline the production of complex molecules .

Research Findings and Case Studies

Mechanism of Action

The mechanism of action of Sodium 4-cyclopropyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1. Predicted Collision Cross-Sections (CCS) for Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 170.02702 | 137.8 |

| [M+Na]⁺ | 192.00896 | 149.6 |

| [M-H]⁻ | 168.01246 | 146.0 |

Source: Predicted data from structural analysis

Structural and Functional Group Comparisons

Three structurally related thiazole derivatives are compared below (Table 2):

Table 2. Structural Comparison of Thiazole Derivatives

Key Observations :

- Sodium Salt vs. Ethyl Ester : The sodium carboxylate derivative exhibits higher polarity and aqueous solubility compared to its ethyl ester counterpart, which is more lipophilic due to the ester group. This distinction impacts their applications in synthesis (e.g., the ester is preferable in organic solvents, while the sodium salt is suited for aqueous reactions).

- Cyclopropyl vs. In contrast, the nitrile group in 1,3-thiazole-4-carbonitrile enables hydrogen bonding (C–H⋯N interactions) and π–π stacking, as observed in its crystal structure.

Physicochemical Properties

- Collision Cross-Section : The sodium salt’s [M+Na]⁺ adduct (149.6 Ų) has a larger CCS than the ethyl ester’s hypothetical [M+Na]⁺ adduct (estimated ~160–170 Ų, inferred from molecular weight differences). This reflects differences in ion mobility and gas-phase packing.

Biological Activity

Sodium 4-cyclopropyl-1,3-thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of Biological Activities

This compound belongs to the thiazole family, which is known for a variety of biological activities including:

- Antimicrobial : Exhibits activity against various bacterial strains.

- Anti-inflammatory : Potentially reduces inflammation through modulation of inflammatory pathways.

- Antitumor : Shows cytotoxic effects against cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduces cytokine production | |

| Antitumor | Cytotoxicity in various cancer cell lines |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiazole ring structure allows it to bind to enzymes and receptors, potentially inhibiting their activity or altering signaling pathways.

Key Mechanisms Include:

- Enzyme Inhibition : Compounds in the thiazole class can inhibit enzymes such as cyclooxygenases (COX) and deacetylases (HDAC), which are involved in inflammatory responses and cancer progression.

- Signal Transduction Modulation : The compound may influence various signal transduction pathways, affecting cellular responses to stimuli.

Case Studies and Research Findings

Recent studies have provided insights into the specific effects of this compound:

- Antimicrobial Activity : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 μg/mL. This suggests potential use in treating infections caused by resistant strains .

- Antitumor Effects : In vitro studies revealed that this compound exhibited cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values ranging from 10 to 25 μM. This positions it as a promising candidate for further development in oncology .

- Anti-inflammatory Properties : Research indicated that the compound could significantly reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages, suggesting its potential utility in inflammatory diseases .

The synthesis of this compound typically involves the cyclization of cyclopropylamine with carbon disulfide and chloroacetic acid, followed by neutralization with sodium hydroxide. This synthetic route is crucial for producing high yields of the compound suitable for biological testing.

Table 2: Synthesis Overview

| Step | Reagents Used | Conditions |

|---|---|---|

| Cyclization | Cyclopropylamine + Carbon Disulfide + Chloroacetic Acid | Controlled temperature |

| Neutralization | Sodium Hydroxide | Aqueous solution |

Q & A

What are the optimal synthetic routes for preparing Sodium 4-cyclopropyl-1,3-thiazole-2-carboxylate, and how can ester hydrolysis be optimized?

Basic Research Focus

A common method involves hydrolyzing the ethyl ester precursor (e.g., ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate) under basic conditions. Sodium hydroxide in aqueous ethanol is typically used, with reaction monitoring via TLC or LC-MS to avoid over-hydrolysis . Key parameters include temperature control (60–80°C) and stoichiometric excess of base. Post-reaction neutralization with HCl and recrystallization from ethanol/water mixtures yield the sodium salt.

Advanced Consideration

For scale-up, continuous flow synthesis (as demonstrated for analogous oxadiazole carboxylates) may improve yield and safety by minimizing explosive oxidants (e.g., KMnO4) and enabling precise reaction control .

How can hydrogen bonding patterns and crystal packing of this compound be analyzed?

Advanced Research Focus

Single-crystal X-ray diffraction (SXRD) with SHELXL refinement is critical for resolving hydrogen-bonding networks and supramolecular interactions . Graph set analysis (e.g., Etter’s rules) can classify motifs like R₂²(8) dimers or chains. Computational tools (e.g., Mercury) help visualize packing efficiency, which is influenced by the cyclopropyl group’s steric effects and carboxylate coordination .

What analytical methods are recommended for quantifying trace impurities in this compound?

Advanced Research Focus

LC-MS/MS with a C18 column and negative ionization mode is optimal for detecting genotoxic impurities (e.g., unreacted cyclopropyl precursors). Method validation should include spike-recovery tests (90–110% accuracy) and limits of detection (LOD) ≤ 0.1% . For degradation products, accelerated stability studies under heat/humidity with HPLC-UV (λ = 254 nm) can identify carboxylate decomposition pathways.

How does the cyclopropyl substituent influence the compound’s reactivity and pharmacological interactions?

Basic Research Focus

The cyclopropyl group enhances metabolic stability by resisting oxidative cleavage in cytochrome P450 enzymes. Its strain energy (~27 kcal/mol) may also affect binding to biological targets (e.g., enzymes with hydrophobic pockets). Computational docking (AutoDock Vina) and Hammett σₚ constants can predict electronic effects on carboxylate acidity .

Advanced Consideration

Crystallographic studies reveal that the cyclopropyl moiety disrupts planar stacking in the solid state, potentially altering solubility and bioavailability. Pair distribution function (PDF) analysis can correlate local structure with dissolution kinetics .

What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

Basic Research Focus

¹H NMR discrepancies (e.g., thiazole proton splitting) often arise from solvent polarity or pH variations. Deuterated DMSO or D₂O (pD 7–9) standardizes conditions. For ¹³C NMR, DEPT-135 distinguishes CH₂/CH₃ groups, while HSQC correlates shifts to specific carbons . Cross-validate with IR (carboxylate C=O stretch ~1600 cm⁻¹) and high-resolution MS (e.g., [M+Na]⁺ adducts).

How can computational modeling predict the compound’s behavior in biological systems?

Advanced Research Focus

Molecular dynamics (MD) simulations (AMBER or GROMACS) assess interactions with lipid bilayers or proteins. QSAR models using descriptors like logP (predicted ~1.2) and topological polar surface area (TPSA ~60 Ų) estimate permeability and blood-brain barrier penetration . Free-energy perturbation (FEP) calculations quantify binding affinities to targets like thiazole-sensitive kinases.

What are the challenges in scaling up crystallization, and how can polymorph control be achieved?

Advanced Research Focus

Polymorphism risks arise from sodium-carboxylate coordination variability. Use anti-solvent crystallization (e.g., adding acetone) with controlled cooling rates (0.5°C/min) to favor the thermodynamically stable form. PAT tools (e.g., FBRM) monitor particle size distribution. For polymorph screening, high-throughput slurry experiments in 96-well plates with varied solvents (e.g., THF, acetonitrile) identify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.